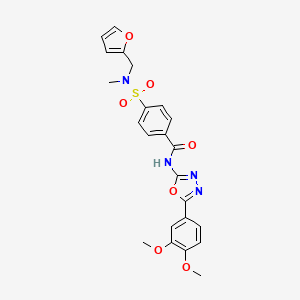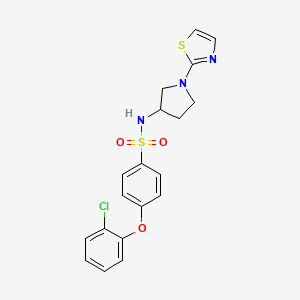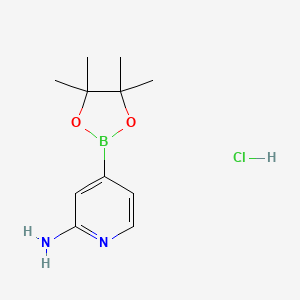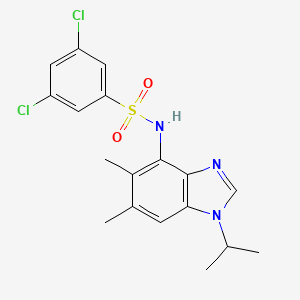![molecular formula C15H10ClF3O3 B2856993 Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate CAS No. 136562-55-5](/img/structure/B2856993.png)
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate” is a chemical compound with the CAS Number: 136562-55-5 . It has a molecular weight of 330.69 . The compound is in solid form .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, organo-fluorine chemistry, which involves the incorporation of fluorine into organic molecules, has been noted for its unique behaviors and applications in medicines, electronics, agrochemicals, and catalysis .Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate has been extensively studied for its potential applications in agriculture. It has been shown to act as a herbicide, selectively controlling the growth of certain types of plants. This compound has also been investigated for its potential use as a growth regulator, stimulating the growth of some plants while inhibiting the growth of others. Additionally, this compound has been studied for its potential use in the production of plant tissue cultures, where it can be used to induce root formation.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity and function .
Mode of Action
It’s known that the compound can participate in various chemical reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The trifluoromethyl group in the compound is known to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
Compounds with similar structures have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate . For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields with good purity. This compound is also relatively stable, making it easy to handle and store. However, there are some limitations to using this compound in lab experiments. It is toxic to some types of plants, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate. One area of research is to further investigate the mechanism of action of this compound, which could help to develop more effective applications in agriculture. Another area of research is to explore the potential use of this compound in plant disease management, as it has been shown to affect the expression of genes involved in plant defense responses. Additionally, further research is needed to investigate the potential use of this compound in the production of plant tissue cultures, as it has been shown to induce the formation of adventitious roots. Overall, this compound is a promising compound with many potential applications in agriculture, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with benzoic acid and thionyl chloride. The resulting product is then esterified with methanol to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-21-14(20)10-4-2-3-5-13(10)22-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBNZXYEVMXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)

![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)



![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)


